molecular formula C12H16N2O3 B10852745 propan-2-one O-4-ethoxyphenylcarbamoyl oxime

propan-2-one O-4-ethoxyphenylcarbamoyl oxime

Cat. No.: B10852745
M. Wt: 236.27 g/mol
InChI Key: HAJFSNBTGAUVST-UHFFFAOYSA-N
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Description

Propan-2-one O-4-ethoxyphenylcarbamoyl oxime is a small molecular compound with the chemical formula C12H16N2O3This compound is part of a class of oxime carbamates, which have been studied for their biological activities and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-one O-4-ethoxyphenylcarbamoyl oxime typically involves the reaction of propan-2-one oxime with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propan-2-one O-4-ethoxyphenylcarbamoyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Propan-2-one O-4-ethoxyphenylcarbamoyl oxime involves its interaction with specific molecular targets. For example, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-one O-4-ethoxyphenylcarbamoyl oxime is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-ethoxyphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(propan-2-ylideneamino) N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-4-16-11-7-5-10(6-8-11)13-12(15)17-14-9(2)3/h5-8H,4H2,1-3H3,(H,13,15)

InChI Key

HAJFSNBTGAUVST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)ON=C(C)C

Origin of Product

United States

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